molecular formula C4H6N4 B152227 Pyridazine-3,4-diamine CAS No. 61070-98-2

Pyridazine-3,4-diamine

Cat. No.: B152227
CAS No.: 61070-98-2
M. Wt: 110.12 g/mol
InChI Key: BXFLYXZXQZSHOZ-UHFFFAOYSA-N
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Description

Pyridazine-3,4-diamine is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2, and two amino groups at positions 3 and 4. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

Pyridazine-3,4-diamine has a wide range of applications in scientific research, including:

Safety and Hazards

While specific safety data for Pyridazine-3,4-diamine is not available, pyridazine compounds can pose hazards. For instance, they can be combustible and cause skin and eye irritation . Always handle such compounds with appropriate safety measures.

Future Directions

The pyridazine ring, including in Pyridazine-3,4-diamine, is considered a promising scaffold for drug discovery due to its unique physicochemical properties . It has potential applications in molecular recognition and can be used to solve challenges associated with candidate optimization .

Biochemical Analysis

Biochemical Properties

Pyridazine-3,4-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cyclooxygenase (COX) enzymes, where it acts as an inhibitor. This interaction is significant in the context of anti-inflammatory and analgesic effects. Additionally, this compound has been shown to interact with tyrosine kinases, influencing cell signaling pathways and modulating cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby exhibiting potential anticancer properties. The compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. For instance, its inhibition of cyclooxygenase (COX) enzymes occurs through competitive binding at the active site, preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, this compound modulates gene expression by interacting with transcription factors and influencing their binding to DNA, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound maintains its inhibitory effects on cellular functions, such as cell proliferation and enzyme activity, even after prolonged exposure. Some studies have reported gradual reduction in potency due to potential metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are excreted from the body. This compound’s effects on metabolic flux and metabolite levels have been studied to understand its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. Studies have shown that this compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. In the nucleus, this compound interacts with transcription factors and DNA, influencing gene expression. Its localization to mitochondria has also been observed, where it affects mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3,4-diamine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions can yield pyridazine derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amination, cyclization, and purification .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

    Pyrimidine-3,4-diamine: Similar in structure but with nitrogen atoms at positions 1 and 3.

    Pyrazine-3,4-diamine: Contains nitrogen atoms at positions 1 and 4.

    Pyridazine-3,5-diamine: Has amino groups at positions 3 and 5

Uniqueness: Pyridazine-3,4-diamine is unique due to its specific arrangement of nitrogen and amino groups, which imparts distinct chemical and biological properties. This arrangement allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

pyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFLYXZXQZSHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423339
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61070-98-2
Record name pyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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